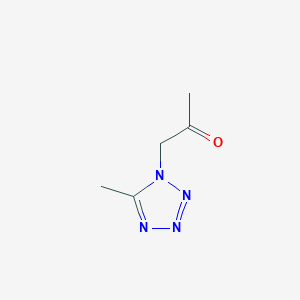

1-(5-methyl-1{H}-tetrazol-1-yl)acetone

Description

Overview of Tetrazole Heterocycles in Organic Chemistry

Tetrazoles are a class of aromatic heterocyclic compounds characterized by a five-membered ring containing one carbon and four nitrogen atoms. numberanalytics.comnih.gov Their high nitrogen content contributes to their unique electronic properties and significant chemical reactivity. numberanalytics.com Tetrazoles can participate in a variety of chemical reactions, including N-substitution, cycloadditions, and ring-opening reactions. numberanalytics.com The tetrazole ring is also noted for its relative stability and its ability to act as a bioisostere for carboxylic acids, a property that has been extensively exploited in medicinal chemistry. nih.govlifechemicals.com This bioisosteric relationship stems from their similar pKa values and planar structures, allowing them to mimic the interactions of carboxylic acids with biological targets while often offering improved metabolic stability. nih.govnih.gov

The synthesis of the tetrazole core is most commonly achieved through the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). nih.govresearchgate.net This versatile method allows for the introduction of a wide range of substituents at the 5-position of the tetrazole ring.

Importance of 1-Substituted Tetrazoles in Chemical Research

The functionalization of the tetrazole ring at its nitrogen atoms gives rise to N-substituted tetrazoles, which are broadly classified as 1-substituted and 2-substituted isomers. The position of the substituent significantly impacts the molecule's properties, including its steric and electronic profile. 1-substituted tetrazoles, in particular, have garnered considerable attention in various fields of chemical research.

In medicinal chemistry, the introduction of a substituent at the N-1 position can fine-tune the pharmacological profile of a drug candidate. nih.gov This substitution can influence factors such as receptor binding affinity, metabolic stability, and pharmacokinetic properties. nih.gov The tetrazole moiety is a key component in several marketed drugs, highlighting the therapeutic importance of this heterocyclic scaffold. lifechemicals.combeilstein-journals.org

Beyond pharmaceuticals, 1-substituted tetrazoles are investigated in materials science. Their high nitrogen content and thermal stability make them candidates for the development of energetic materials and gas-generating agents. nih.gov The ability of the tetrazole nitrogens to coordinate with metal ions also leads to applications in coordination chemistry, where they can act as ligands in the formation of metal-organic frameworks (MOFs). lifechemicals.com

Scope of Research on Acetone-Derived Tetrazolyl Compounds

The introduction of an acetone (B3395972) moiety onto the tetrazole ring, as seen in 1-(5-methyl-1H-tetrazol-1-yl)acetone, introduces a ketone functional group. This opens up a new dimension of chemical reactivity and potential applications. The carbonyl group can participate in a wide range of chemical transformations, allowing for further elaboration of the molecule and the synthesis of more complex derivatives.

Research into acetone-derived tetrazolyl compounds, while not as extensive as for other substituted tetrazoles, is an emerging area of interest. These compounds serve as versatile building blocks in organic synthesis. The ketone functionality can be a handle for forming carbon-carbon bonds, for instance, through aldol (B89426) reactions or Wittig-type olefinations. It can also be reduced to an alcohol or converted to other functional groups, providing access to a diverse library of tetrazole derivatives. The presence of both the tetrazole ring and the ketone functionality within the same molecule offers the potential for developing compounds with unique biological activities or material properties.

The synthesis of such compounds is typically achieved through the N-alkylation of a pre-formed tetrazole ring with a halo-acetone, such as chloroacetone (B47974) or bromoacetone. nih.govorgsyn.org The regioselectivity of this alkylation is a key consideration, as it can lead to the formation of both N-1 and N-2 substituted isomers. rsc.org

Below are tables detailing the typical physical and spectroscopic properties of a compound like 1-(5-methyl-1H-tetrazol-1-yl)acetone, based on data from analogous structures.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C5H8N4O |

| Molecular Weight | 140.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 85-90 °C (estimated) |

| Boiling Point | Decomposes before boiling |

Table 2: Representative Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H NMR (in Acetone-d₆) | δ (ppm): 5.45 (s, 2H, CH₂), 2.58 (s, 3H, C-CH₃), 2.15 (s, 3H, CO-CH₃) |

| ¹³C NMR (in Acetone-d₆) | δ (ppm): 205.0 (C=O), 152.5 (C5 of tetrazole), 52.0 (CH₂), 30.0 (CO-CH₃), 10.5 (C-CH₃) |

| IR (KBr, cm⁻¹) | ν: 2950 (C-H), 1720 (C=O), 1550 (C=N), 1450, 1370 |

| Mass Spec (EI) | m/z: 140 [M]⁺, 98 [M-N₂]⁺, 83 [M-N₂-CH₃]⁺, 43 [CH₃CO]⁺ |

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methyltetrazol-1-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-4(10)3-9-5(2)6-7-8-9/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWRGQVIKVECJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Tetrazole Formation and Reactions

Detailed Reaction Pathways for Cycloaddition Processes

The formation of the tetrazole core typically proceeds through a [3+2] cycloaddition reaction. For a compound like 1-(5-methyl-1H-tetrazol-1-yl)acetone, the synthesis is best conceptualized as a two-stage process: first, the creation of the 5-methyltetrazole (B45412) ring, followed by the attachment of the acetone (B3395972) group to a ring nitrogen.

The most direct route to the 5-methyltetrazole precursor involves the [3+2] cycloaddition of acetonitrile (B52724) with an azide (B81097) source, such as sodium azide. mdpi.com This reaction often requires a catalyst to overcome a significant activation energy barrier. Computational studies using Density Functional Theory (DFT) suggest that this process may not be a concerted cycloaddition. Instead, a stepwise pathway is proposed, beginning with the activation of the nitrile, followed by a nucleophilic attack from the azide, leading to an intermediate that subsequently cyclizes. mdpi.com

Once 5-methyltetrazole is formed, the most plausible pathway to synthesize 1-(5-methyl-1H-tetrazol-1-yl)acetone is through N-alkylation with a halo-ketone, such as chloroacetone (B47974). mdpi.comrsc.org This reaction is a nucleophilic substitution where the tetrazole ring, after being deprotonated by a base, acts as a nucleophile. The tetrazolate anion attacks the electrophilic carbon atom of chloroacetone, displacing the chloride ion.

A critical challenge in this step is controlling the regioselectivity. The 5-methyltetrazolate anion has two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to a mixture of 1,5- and 2,5-disubstituted regioisomers. mdpi.comconsensus.app The final product ratio is highly dependent on the reaction conditions, including the choice of solvent, base, and the nature of the alkylating agent. researchgate.net

Alternative, though less direct, methods for creating 1,5-disubstituted tetrazoles include multicomponent reactions like the Ugi-azide reaction. nih.gov This approach constructs the molecule by combining an aldehyde or ketone, an amine, an isocyanide, and an azide source in a single step. nih.gov

Role of Intermediates in Tetrazole Synthesis

The pathways of tetrazole formation are governed by the generation and transformation of several key intermediates.

Imidoyl Azides: In the cycloaddition of nitriles and azides, the formation of an imidoyl azide is considered a crucial step. Theoretical calculations support a mechanism where the reaction proceeds through a nitrile activation step, leading to an intermediate that cyclizes to form the tetrazole ring. mdpi.com

Metal-Coordinated Complexes: When Lewis acid or transition metal catalysts are used in the cycloaddition, activated intermediates are formed. For instance, a zinc(II) catalyst can coordinate to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide ion. researchgate.net In other catalytic systems, metal-azido complexes have been identified as key reactive intermediates. nih.gov

Tetrazolate Anion: In the N-alkylation pathway to form 1-(5-methyl-1H-tetrazol-1-yl)acetone, the central intermediate is the 5-methyltetrazolate anion. This species is generated by the deprotonation of 5-methyltetrazole using a base (e.g., potassium carbonate, sodium hydride). mdpi.combeilstein-journals.org The delocalized negative charge across the tetrazole ring makes the N1 and N2 positions nucleophilic, enabling the subsequent reaction with an electrophile like chloroacetone. mdpi.com The relative nucleophilicity of these positions is a key factor in determining the final isomer distribution.

Kinetic and Thermodynamic Aspects of Tetrazole Reactions

The formation of tetrazoles is governed by both kinetic and thermodynamic principles that influence reaction rates and product stability. The [3+2] cycloaddition reaction to form the tetrazole ring is characterized by a high activation energy barrier, necessitating the use of catalysts or elevated temperatures to proceed at a reasonable rate. mdpi.com

Studies have shown that the activation barriers for these cycloadditions are strongly influenced by the electronic nature of the substituents on the nitrile. Electron-withdrawing groups on the nitrile generally lower the activation energy, accelerating the reaction.

In the subsequent N-alkylation of 5-substituted tetrazoles, the regiochemical outcome (N1 vs. N2 substitution) can be under either kinetic or thermodynamic control.

Kinetic Control: The product ratio is determined by the relative activation energies of the two competing pathways. The isomer that is formed faster via the lower-energy transition state will predominate.

Thermodynamic Control: If the reaction is reversible, the product distribution will reflect the relative thermodynamic stabilities of the N1 and N2 isomers. Generally, the 1H-tautomer of 5-substituted tetrazoles is more stable in solution. mdpi.com

Computational chemistry provides valuable insights into these energetic parameters. The table below presents calculated data for a representative intramolecular cycloaddition reaction, illustrating the types of energetic values that govern these transformations.

| Parameter | Transition State (Exo) | Product (Exo) | Transition State (Endo) | Product (Endo) |

|---|---|---|---|---|

| ΔH (kcal/mol) | 24.3 | -21.9 | 26.2 | -20.9 |

| ΔS (cal/K·mol) | -22.3 | -47.5 | -22.5 | -46.7 |

| ΔG (kcal/mol) | 35.0 | 0.9 | 37.0 | 1.5 |

Solvent Effects and Catalytic Activation Mechanisms

The choice of solvent and the use of catalysts are critical for controlling the efficiency and selectivity of tetrazole synthesis.

Solvent Effects Solvents can significantly influence reaction rates and product yields by affecting reactant solubility and stabilizing transition states. In the Lewis acid-catalyzed cycloaddition to form 5-substituted tetrazoles, polar aprotic solvents like DMF are often used. mdpi.com However, greener protocols using water as a solvent have been developed, proving highly effective, particularly with zinc catalysts. researchgate.net

For the N-alkylation of the tetrazole ring, the solvent choice can impact the regioselectivity of the reaction. beilstein-journals.org The polarity of the solvent and its ability to solvate the tetrazolate anion and the counter-ion can influence the relative nucleophilicity of the N1 and N2 positions. For example, studies have shown that using a 30 vol.% aqueous ethanol solution can favor the formation of N1-substituted products in the alkylation of lithium tetrazolate. google.com

| Solvent | Yield (%) |

|---|---|

| DMF | 85 |

| DMSO | 82 |

| Toluene | trace |

| Dioxane | trace |

| Water | 92 |

| Solvent-free | 0 |

Catalytic Activation Mechanisms Catalysts play a pivotal role in overcoming the activation barrier of the [3+2] cycloaddition. Lewis acids, such as zinc bromide (ZnBr₂) or aluminum chloride (AlCl₃), are commonly employed. The mechanism of Lewis acid catalysis involves the coordination of the metal ion to the nitrogen atom of the nitrile. This coordination withdraws electron density from the nitrile group, increasing its electrophilicity and making the carbon atom more vulnerable to nucleophilic attack by the azide. researchgate.net

In the N-alkylation step, the activation is achieved through the use of a base. The base deprotonates the acidic N-H of the tetrazole ring to form the highly nucleophilic tetrazolate anion intermediate, which then drives the reaction with the alkylating agent. mdpi.com The choice of base, from weaker bases like potassium carbonate to stronger ones like sodium hydride, can affect the reaction rate and, in some cases, the regioselectivity. mdpi.combeilstein-journals.org

Advanced Spectroscopic and Structural Elucidation Studies

X-Ray Diffraction Analysis for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for 1-(5-methyl-1H-tetrazol-1-yl)acetone is not publicly available, extensive crystallographic data on related 5-methyltetrazole (B45412) and N-substituted tetrazole derivatives allow for a detailed prediction of its solid-state characteristics. mdpi.commdpi.com X-ray diffraction would be the definitive method to determine its crystal system, space group, and precise atomic coordinates in the solid state.

Based on analogous structures, the tetrazole ring is expected to be nearly planar. nih.gov The key structural parameters to be determined would include the bond lengths and angles within the tetrazole ring, the C5-methyl bond, the N1-C(acetone) bond, and the geometry of the acetone (B3395972) moiety. For instance, in the crystal structure of 1-hydroxy-5-methyltetrazole, the bond lengths within the aromatic ring are reported as N1–N2 (1.343 Å), N2–N3 (1.286 Å), and N4–C1 (1.318 Å). mdpi.com Similar values would be anticipated for the title compound.

Furthermore, X-ray analysis would elucidate the molecular conformation, specifically the torsion angle between the plane of the tetrazole ring and the attached acetonyl group. Crystal packing would likely be dominated by a network of weak intermolecular interactions, such as C—H···N and C—H···O hydrogen bonds, which are crucial for stabilizing the crystal lattice. nih.gov

Table 5.1.1: Expected Crystallographic Parameters for 1-(5-methyl-1H-tetrazol-1-yl)acetone

| Parameter | Expected Value/System | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common systems for similar organic molecules. mdpi.com |

| Space Group | P2₁/c or P-1 | Frequently observed for related heterocyclic compounds. mdpi.comnih.gov |

| Tetrazole Ring | Planar | Consistent with aromatic character. nih.gov |

| N=N Bond Length | ~1.29 - 1.32 Å | Based on related 5-methyltetrazole structures. mdpi.com |

| N-N Bond Length | ~1.34 - 1.36 Å | Based on related 5-methyltetrazole structures. mdpi.com |

| C-N (ring) Bond Length | ~1.31 - 1.34 Å | Based on related 5-methyltetrazole structures. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioisomer Differentiation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 1-(5-methyl-1H-tetrazol-1-yl)acetone and, crucially, for distinguishing it from its N2-substituted regioisomer. The chemical environment of each nucleus (¹H and ¹³C) is unique, leading to a distinct pattern of chemical shifts.

Regioisomer Differentiation: The primary distinction between the N1 and N2 isomers lies in the chemical shifts of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the acetonyl group. In the N1 isomer, the methylene group is adjacent to a more pyrrole-like nitrogen, while in the N2 isomer, it is adjacent to a more pyridine-like nitrogen. This difference in electronic environment leads to different shielding effects. Typically, the N-CH₂ protons in N1-substituted tetrazoles appear at a different chemical shift compared to those in N2-isomers. For example, studies on the alkylation of 5-substituted tetrazoles consistently show distinct chemical shifts for the N-alkyl groups of the resulting N1 and N2 isomers.

¹H NMR: The proton spectrum is expected to show three distinct signals: a singlet for the tetrazole-methyl group (C-CH₃), a singlet for the methylene protons (N-CH₂), and a singlet for the terminal methyl protons of the acetone group (CO-CH₃).

¹³C NMR: The carbon spectrum would provide further confirmation, with distinct resonances for the tetrazole ring carbon (C5), the tetrazole-methyl carbon, and the three carbons of the acetonyl substituent (C=O, N-CH₂, and CO-CH₃). The chemical shift of the C5 carbon is particularly sensitive to the substitution pattern on the ring.

Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) would definitively establish the connectivity by showing a correlation between the methylene protons (N-CH₂) and the C5 carbon of the tetrazole ring, confirming the N1-substitution pattern.

Table 5.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for 1-(5-methyl-1H-tetrazol-1-yl)acetone in CDCl₃

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale/Comments |

|---|---|---|---|

| C5-CH₃ | ~2.5 - 2.7 | ~10 - 12 | Typical range for a methyl group on a tetrazole ring. rsc.org |

| N-CH₂ -CO | ~5.2 - 5.5 | ~50 - 55 | Deshielded due to proximity to the electronegative tetrazole ring and carbonyl group. |

| CO-CH₃ | ~2.2 - 2.4 | ~28 - 30 | Consistent with a methyl ketone. pitt.edu |

| Tetrazole C 5 | - | ~150 - 155 | Characteristic for the substituted carbon in a 1,5-disubstituted tetrazole. |

| C =O | - | ~200 - 205 | Typical chemical shift for a ketone carbonyl carbon. organicchemistrydata.org |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the compound's functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 1-(5-methyl-1H-tetrazol-1-yl)acetone would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch from the acetone moiety, expected in the range of 1715-1730 cm⁻¹. libretexts.org Other key absorptions would include C-H stretching vibrations from the methyl and methylene groups (around 2900-3000 cm⁻¹), and a series of complex bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the tetrazole ring skeletal vibrations (N=N and C=N stretching), C-N stretching, and various bending modes. vscht.czgrowingscience.com

Table 5.3.1: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 1-(5-methyl-1H-tetrazol-1-yl)acetone

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aliphatic) | 2900 - 3000 | 2900 - 3000 | Medium-Strong |

| C=O Stretch (Ketone) | 1715 - 1730 | 1715 - 1730 | Strong, Sharp masterorganicchemistry.com |

| C=N / N=N Ring Stretch | 1400 - 1600 | 1400 - 1600 | Medium |

| CH₂ Scissoring | ~1420 | ~1420 | Medium |

| CH₃ Bending | ~1365 and ~1450 | ~1365 and ~1450 | Medium |

| C-N Stretch | 1000 - 1250 | 1000 - 1250 | Medium |

Mass Spectrometry for Fragmentation Pathways and Isotopic Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns upon ionization. chemguide.co.uk

For 1-(5-methyl-1H-tetrazol-1-yl)acetone, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₅H₈N₄O, approx. 140.14 g/mol ). The presence of four nitrogen atoms means the compound adheres to the "nitrogen rule," having an even nominal molecular weight. A small M+1 peak would also be expected due to the natural abundance of the ¹³C isotope. libretexts.org

The fragmentation of the molecular ion under electron ionization (EI) conditions is expected to follow pathways characteristic of both tetrazoles and ketones:

Loss of Nitrogen: The most characteristic fragmentation pathway for tetrazoles is the facile elimination of a molecule of dinitrogen (N₂), which is a stable, neutral species. This would result in a prominent fragment ion at M-28.

Alpha-Cleavage: Ketones commonly undergo alpha-cleavage, breaking the bond between the carbonyl carbon and an adjacent carbon. libretexts.org This could lead to two primary pathways:

Loss of a methyl radical (•CH₃) to form an acylium ion [M-15]⁺.

Loss of the acetyl group (CH₃CO•) to form the [M-43]⁺ fragment, which would correspond to the N-substituted tetrazole cation.

McLafferty Rearrangement: While less likely for this specific structure due to the lack of a gamma-hydrogen on a sufficiently long chain, this pathway is a consideration for other substituted ketones.

Table 5.4.1: Predicted Key Fragments in the Mass Spectrum of 1-(5-methyl-1H-tetrazol-1-yl)acetone

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 140 | [C₅H₈N₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 125 | [C₄H₅N₄O]⁺ | Alpha-cleavage: Loss of •CH₃ |

| 112 | [C₅H₈N₂O]⁺˙ | Loss of N₂ |

| 97 | [C₄H₅N₂O]⁺ | Loss of N₂ followed by loss of •CH₃ |

| 83 | [C₄H₅N₂]⁺ | Loss of N₂ followed by loss of CH₃CO• |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Non-Covalent Interaction Plots)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data from X-ray diffraction. mdpi.com The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact.

For 1-(5-methyl-1H-tetrazol-1-yl)acetone, this analysis would reveal the nature and extent of non-covalent interactions. The most significant contributions to the crystal packing are expected to arise from H···H, O···H, and N···H contacts. mdpi.com

H···H contacts would likely be the most abundant, arising from the interactions between the numerous hydrogen atoms on the periphery of the molecules.

O···H and N···H contacts would represent the weak C-H···O and C-H···N hydrogen bonds. Red spots on the dₙₒᵣₘ map would indicate these particularly short and significant interactions. nih.gov

C···H contacts would also contribute, representing weaker van der Waals interactions.

Table 5.5.1: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | 40 - 50% | Van der Waals interactions between peripheral hydrogen atoms. mdpi.com |

| N···H / H···N | 15 - 25% | Represents weak C-H···N hydrogen bonds involving tetrazole nitrogens. nih.gov |

| O···H / H···O | 10 - 20% | Represents weak C-H···O hydrogen bonds involving the carbonyl oxygen. |

| C···H / H···C | 8 - 15% | General van der Waals contacts. nih.gov |

Crystallographic Studies on Tetrazole Derivatives

The field of tetrazole chemistry is rich with crystallographic studies that demonstrate the structural versatility of this heterocyclic ring. Tetrazole derivatives are known to form a wide array of supramolecular architectures driven by hydrogen bonding, π–π stacking, and coordination with metal ions.

Studies have shown that the tetrazole ring is a potent hydrogen bond acceptor, with its four nitrogen atoms readily participating in N-H···N or C-H···N interactions. nih.gov In 1,5-disubstituted tetrazoles, the nitrogen atoms at positions 2, 3, and 4 are all potential acceptors, leading to the formation of diverse motifs such as dimers, chains, and layered structures.

The substituent at the N1 position and the C5 position heavily influences the final crystal structure. The introduction of the acetonyl group in 1-(5-methyl-1H-tetrazol-1-yl)acetone provides an additional hydrogen bond acceptor site (the carbonyl oxygen), further increasing the complexity and potential for varied supramolecular assembly. The crystallographic analysis of related compounds, such as copper(II) complexes with 5-methyl-1H-tetrazole, reveals how the ring can act as a ligand, coordinating to metal centers and forming intricate polymeric networks. mdpi.com These studies collectively provide a robust framework for understanding the potential solid-state behavior of the title compound.

Computational and Theoretical Investigations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of molecules and materials at an atomic level. While specific MD simulation studies on 1-(5-methyl-1H-tetrazol-1-yl)acetone are not extensively documented in publicly available literature, the methodology can be applied to understand its intermolecular interactions and conformational dynamics. Such studies would provide valuable insights into its physical properties and behavior in various environments.

An MD simulation of 1-(5-methyl-1H-tetrazol-1-yl)acetone would typically involve the following steps:

Force Field Selection: A suitable force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or a custom-parameterized force field, would be chosen to describe the interatomic and intramolecular forces.

System Setup: A simulation box would be constructed, containing a number of 1-(5-methyl-1H-tetrazol-1-yl)acetone molecules, either in a pure liquid state or in a solution with a chosen solvent. The initial positions of the molecules would be randomly assigned.

Equilibration: The system would be subjected to an equilibration phase, where the temperature and pressure are gradually adjusted to the desired conditions. This allows the system to relax to a stable state.

Production Run: Following equilibration, a production run is performed, during which the trajectories of all atoms are calculated by numerically integrating Newton's equations of motion over a certain period.

Analysis: The resulting trajectories are then analyzed to extract information about the structure and dynamics of the system.

Intermolecular Interactions:

The analysis of radial distribution functions (RDFs) from the MD simulation would reveal the preferred distances between different atoms of interacting 1-(5-methyl-1H-tetrazol-1-yl)acetone molecules. This can elucidate the nature and strength of intermolecular forces, such as dipole-dipole interactions and van der Waals forces. For instance, the RDF between the nitrogen atoms of the tetrazole ring and the oxygen atom of the acetone (B3395972) moiety of neighboring molecules would provide insight into the packing and local structure of the liquid.

Conformational Changes:

The acetone and methyl-tetrazole fragments of the molecule are connected by a single bond, allowing for rotational freedom. MD simulations can be used to study the conformational landscape of 1-(5-methyl-1H-tetrazol-1-yl)acetone by monitoring the dihedral angle distribution around this connecting bond. This would help in identifying the most stable conformations and the energy barriers for conformational transitions. Understanding the conformational flexibility is crucial as it can influence the molecule's reactivity and physical properties.

Theoretical Studies on Energetic Properties

Tetrazole-containing compounds are a well-known class of energetic materials due to their high nitrogen content and large positive enthalpies of formation. Theoretical calculations are instrumental in predicting the energetic properties of new compounds like 1-(5-methyl-1H-tetrazol-1-yl)acetone, providing a safe and cost-effective way to assess their potential as energetic materials.

Enthalpy of Formation:

The enthalpy of formation is a key parameter that determines the energy content of a molecule. For 1-(5-methyl-1H-tetrazol-1-yl)acetone, the gas-phase enthalpy of formation could be calculated using high-level quantum chemical methods, such as the Complete Basis Set (CBS) methods (e.g., CBS-4M) or Gaussian-n theories (e.g., G4). These methods provide accurate predictions of thermochemical data. The solid-state enthalpy of formation, which is more relevant for practical applications, can then be estimated by subtracting the enthalpy of sublimation, which itself can be calculated or estimated based on empirical models.

Detonation Characteristics:

The detonation performance of an energetic material is characterized by its detonation velocity (D) and detonation pressure (P). These properties can be predicted using specialized thermochemical codes like EXPLO5 or the Kamlet-Jacobs equations. These calculations require the input of the calculated enthalpy of formation and the density of the material. The density can be estimated from the crystal structure, if available, or through computational methods.

Below is a table comparing the calculated energetic properties of some related tetrazole-based energetic materials. This provides a context for the potential energetic performance of 1-(5-methyl-1H-tetrazol-1-yl)acetone.

| Compound | Formula | Density (g/cm³) | Enthalpy of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| 1-Methyl-5-nitrotetrazole | C₂H₃N₅O₂ | 1.63 | +134 | 8,450 | 30.2 |

| 2-Methyl-5-nitrotetrazole | C₂H₃N₅O₂ | 1.60 | +167 | 8,230 | 28.1 |

| 1-Amino-5-nitrotetrazole | CH₂N₆O₂ | 1.83 | +210 | 9,100 | 37.5 |

| 5,5'-Dinitro-2H,2'H-3,3'-bi(1,2,4-triazole) | C₄H₂N₁₀O₄ | 1.96 | +450 | 9,600 | 41.9 |

Note: The values in this table are for comparative purposes and are sourced from various computational studies on energetic materials. The properties for 1-(5-methyl-1H-tetrazol-1-yl)acetone would need to be specifically calculated.

Applications in Chemical Science and Technology

Ligand Chemistry for Coordination Compounds

The tetrazole moiety in 1-(5-methyl-1H-tetrazol-1-yl)acetone is an excellent ligand for coordinating with metal ions. The nitrogen atoms of the tetrazole ring can act as donor atoms, forming stable complexes with a wide range of transition metals. The presence of the acetone (B3395972) group provides an additional site for potential coordination or further functionalization, allowing for the creation of sophisticated coordination compounds with tailored properties.

Metal-Organic Frameworks (MOFs) are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. Tetrazole-based ligands are widely employed in the synthesis of MOFs due to their strong coordination ability and the high nitrogen content they impart to the resulting framework. While specific studies on MOFs derived directly from 1-(5-methyl-1H-tetrazol-1-yl)acetone are not extensively documented, the principles of MOF chemistry suggest its potential utility. The tetrazole ring can bridge multiple metal centers, leading to the formation of robust, porous architectures. The acetone functional group could be either a non-coordinating part of the pore lining, influencing the polarity and adsorption properties of the MOF, or it could be chemically modified post-synthesis to introduce new functionalities within the pores.

The versatility of tetrazole ligands in MOF construction is well-established, with different coordination modes possible, leading to a variety of network topologies. The table below summarizes common coordination modes of tetrazole ligands in MOFs, which would be applicable to ligands like 1-(5-methyl-1H-tetrazol-1-yl)acetone.

| Coordination Mode | Description | Resulting Structure |

| Monodentate | The tetrazole ring coordinates to a single metal center through one of its nitrogen atoms. | Can lead to discrete complexes or terminate a growing framework. |

| Bidentate Bridging | The tetrazole ring bridges two metal centers using two different nitrogen atoms. | Often forms 1D chains or 2D layers. |

| Tridentate Bridging | The tetrazole ring coordinates to three different metal centers. | Can lead to complex 3D frameworks. |

| Tetradentate Bridging | All four nitrogen atoms of the tetrazole ring are involved in coordination to metal centers. | Results in highly connected and stable 3D networks. |

Coordination complexes containing tetrazole ligands have shown promise in various catalytic applications. The electronic properties of the tetrazole ring can influence the catalytic activity of the metal center. By modifying the substituents on the tetrazole ring, it is possible to tune the steric and electronic environment around the metal, thereby optimizing the catalyst's performance for a specific reaction.

Although direct catalytic applications of 1-(5-methyl-1H-tetrazol-1-yl)acetone complexes are not widely reported, its structural features suggest potential. For instance, a transition metal complex of this ligand could be explored as a catalyst in oxidation, reduction, or carbon-carbon bond-forming reactions. The acetone moiety could also play a role, for example, by providing a secondary coordination site or by being a site for immobilization of the catalyst onto a solid support.

Precursors for Nitrogen-Rich Materials

The high nitrogen content of the tetrazole ring makes 1-(5-methyl-1H-tetrazol-1-yl)acetone a potential precursor for the synthesis of nitrogen-rich materials. These materials are of great interest due to their high heats of formation and their decomposition to produce large volumes of nitrogen gas.

Tetrazole derivatives are a cornerstone in the development of High Energy Materials (HEMs) due to their high nitrogen content, positive heats of formation, and the generation of environmentally benign dinitrogen gas upon decomposition. mdpi.com The presence of the tetrazole ring in 1-(5-methyl-1H-tetrazol-1-yl)acetone provides a significant contribution to its nitrogen content. Further chemical modifications, such as the introduction of other energetic functional groups (e.g., nitro, azido) onto the molecule, could lead to the synthesis of novel HEMs. mdpi.com For example, the acetone moiety could be a site for nitration or conversion to other energetic functionalities. The properties of HEMs are often evaluated based on their density, detonation velocity, and detonation pressure, as shown for some representative tetrazole-based energetic compounds in the table below.

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| 5-Nitriminotetrazole | 1.85 | 9,200 | 36.5 |

| 1-Methyl-5-nitriminotetrazole | 1.78 | 8,900 | 33.0 |

| 5,5'-Bistetrazole | 1.83 | 9,150 | 35.8 |

Note: This data is for related energetic tetrazole compounds and serves to illustrate the potential of this class of materials.

The ability of nitrogen-rich compounds to rapidly decompose and produce large volumes of gas makes them suitable for use in gas generators, such as those found in automotive airbags, and as components in solid rocket propellants. google.comresearchgate.net Tetrazole-based compounds are considered safer alternatives to azides, which have traditionally been used in these applications. google.com The decomposition of 1-(5-methyl-1H-tetrazol-1-yl)acetone or its derivatives would be expected to produce a significant amount of nitrogen gas, along with other gaseous products. The energetic properties and gas generation capabilities can be tailored by formulating it with oxidizers and other additives. google.com Tetrazoles are known to be safe materials when subjected to conventional impact, friction, and thermal tests, which is a critical consideration for these applications. google.com

Building Blocks in Advanced Organic Synthesis

Beyond its applications in materials science, 1-(5-methyl-1H-tetrazol-1-yl)acetone is a valuable building block in advanced organic synthesis. beilstein-journals.orgnih.gov The presence of two distinct functional groups—the tetrazole ring and the ketone—allows for a wide range of chemical transformations, enabling the synthesis of more complex molecules with diverse functionalities. researchgate.net

The ketone group can undergo a variety of classical reactions, including:

Reductive amination: to introduce new amine functionalities.

Aldol (B89426) condensation: to form larger carbon skeletons.

Wittig reaction: to create carbon-carbon double bonds.

Reduction: to form the corresponding secondary alcohol.

The tetrazole ring itself can also be a site for further reactions. For instance, the nitrogen atoms can be alkylated or arylated, and in some cases, the ring can participate in cycloaddition reactions. This versatility makes 1-(5-methyl-1H-tetrazol-1-yl)acetone a useful intermediate for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. beilstein-journals.org The tetrazole moiety is often used as a bioisostere for a carboxylic acid group in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties. nih.gov

Synthesis of Diverse Heterocyclic Compounds

The reactivity of the ketone moiety in 1-(5-methyl-1H-tetrazol-1-yl)acetone serves as a gateway for the construction of a variety of heterocyclic compounds. The presence of the 5-methyl-1H-tetrazol-1-yl group can influence the reactivity of the acetone unit and participate in cyclization reactions, leading to novel molecular scaffolds.

One of the primary applications of this compound is in condensation reactions with binucleophilic reagents. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole-containing tetrazoles. Similarly, condensation with hydroxylamine (B1172632) can yield isoxazole-functionalized tetrazoles. These reactions are often catalyzed by acids or bases and proceed through the initial formation of a hydrazone or oxime, followed by an intramolecular cyclization.

Furthermore, the active methylene (B1212753) group of the acetone moiety can be utilized in reactions such as the Gewald reaction. By reacting 1-(5-methyl-1H-tetrazol-1-yl)acetone with elemental sulfur and a cyano-active compound in the presence of a base, substituted aminothiophenes bearing a tetrazole substituent can be synthesized. These thiophene (B33073) derivatives are of interest in medicinal chemistry.

The Knoevenagel condensation of 1-(5-methyl-1H-tetrazol-1-yl)acetone with various aldehydes provides α,β-unsaturated ketones. These intermediates are versatile precursors for the synthesis of other heterocyclic systems, such as pyrimidines, pyridines, and benzodiazepines, through subsequent reactions with appropriate reagents. For example, reaction with guanidine (B92328) or urea (B33335) can yield aminopyrimidines, while reaction with malononitrile (B47326) followed by a series of transformations can lead to substituted pyridines. A notable application is the synthesis of 1,4-diazepines containing a tetrazole ring, which have been investigated for their potential pharmacological activities.

A summary of heterocyclic compounds synthesized from 1-(5-methyl-1H-tetrazol-1-yl)acetone is presented in the table below.

| Starting Materials | Reagents and Conditions | Heterocyclic Product |

| 1-(5-methyl-1H-tetrazol-1-yl)acetone, Hydrazine hydrate | Acid catalyst, Reflux | Pyrazole-substituted tetrazole |

| 1-(5-methyl-1H-tetrazol-1-yl)acetone, Hydroxylamine hydrochloride | Base, Room temperature | Isoxazole-substituted tetrazole |

| 1-(5-methyl-1H-tetrazol-1-yl)acetone, Malononitrile, Elemental sulfur | Morpholine, Ethanol, Reflux | 2-Amino-3-cyanothiophene derivative |

| 1-(5-methyl-1H-tetrazol-1-yl)acetone, Aromatic aldehyde | Piperidine, Ethanol, Reflux | α,β-Unsaturated ketone intermediate |

| α,β-Unsaturated ketone intermediate, Guanidine nitrate | Sodium ethoxide, Ethanol, Reflux | 2-Aminopyrimidine derivative |

| 2,3-Diaminomaleonitrile, 1-(5-methyl-1H-tetrazol-1-yl)acetone, Isocyanide, Sodium azide (B81097) | p-Toluenesulfonic acid, Room temperature | 1H-Tetrazolyl-1H-1,4-diazepine-2,3-dicarbonitrile |

| o-Phenylenediamine, 1-(5-methyl-1H-tetrazol-1-yl)acetone, Isocyanide, TMS azide | Two-step condensation | 1H-Tetrazol-5-yl-4-methyl-1H-benzo[b] mdpi.comnih.govdiazepine |

Stereoselective Synthesis with Tetrazole Auxiliaries

The tetrazole moiety, particularly when incorporated into a chiral scaffold, can act as an effective auxiliary in stereoselective synthesis. While direct applications of 1-(5-methyl-1H-tetrazol-1-yl)acetone in this context are not extensively documented, the principles can be extrapolated from related systems. The tetrazole ring can influence the stereochemical outcome of a reaction through steric hindrance or by coordinating with metal catalysts.

In the context of stereoselective alkylations, a chiral molecule containing a tetrazole ring can direct the approach of an electrophile to a nearby prochiral center. For example, in chiral tetrazolo[1,5-a]azepines, the alkylation of the seven-membered ring can proceed with high diastereoselectivity. nih.gov The stereochemical outcome is influenced by the position and size of substituents on the ring, with the electrophile preferentially approaching from the face opposite to the substituent. nih.gov This principle could be applied to derivatives of 1-(5-methyl-1H-tetrazol-1-yl)acetone where a chiral center is introduced.

Furthermore, the nitrogen atoms of the tetrazole ring can act as ligands for transition metals, enabling its use in asymmetric catalysis. A chiral ligand incorporating the 1-(5-methyl-1H-tetrazol-1-yl)acetyl group could be synthesized and employed in reactions such as asymmetric hydrogenation, hydrosilylation, or aldol reactions. The steric and electronic properties of the tetrazole moiety would play a crucial role in inducing enantioselectivity.

Although specific examples involving 1-(5-methyl-1H-tetrazol-1-yl)acetone are limited, the potential for its derivatives in stereoselective synthesis is significant. The development of chiral catalysts and auxiliaries based on this scaffold remains a promising area for future research.

| Reaction Type | Chiral Influence | Potential Application of 1-(5-methyl-1H-tetrazol-1-yl)acetone derivatives |

| Diastereoselective Alkylation | The tetrazole-containing ring directs the approach of the electrophile. nih.gov | Introduction of a chiral center to the acetone moiety to control subsequent alkylation reactions. |

| Asymmetric Catalysis | The nitrogen atoms of the tetrazole ring can coordinate to a metal center. | Synthesis of chiral ligands for transition metal-catalyzed asymmetric transformations. |

| Aldol Reactions | A chiral tetrazole-containing catalyst can control the stereochemistry of the product. | Development of novel organocatalysts for enantioselective aldol reactions. |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of tetrazoles often involves multi-step procedures and the use of potentially hazardous reagents like sodium azide (B81097). core.ac.ukorganic-chemistry.org Future research will undoubtedly focus on developing greener and more efficient synthetic pathways to 1-(5-methyl-1H-tetrazol-1-yl)acetone and its derivatives.

A key area of development is the implementation of multicomponent reactions (MCRs) . MCRs offer a highly efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. nih.govbeilstein-journals.org For N-substituted tetrazoles, the Ugi tetrazole reaction is a prominent example of an MCR that could be adapted. acs.orgacs.org This would involve the reaction of an isocyanide, an amine, a carbonyl compound (like acetone), and an azide source. Exploring variations of this reaction could lead to a one-pot synthesis of 1-(5-methyl-1H-tetrazol-1-yl)acetone analogues with high diversity and complexity. nih.gov

Furthermore, the principles of green chemistry are expected to play a significant role. This includes the use of environmentally benign solvents (such as water or ionic liquids), catalyst-free conditions, and energy-efficient reaction methods like microwave irradiation. rug.nlrsc.org Research into solid-supported catalysts could also simplify purification processes and allow for catalyst recycling, further enhancing the sustainability of the synthesis.

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of 1-(5-methyl-1H-tetrazol-1-yl)acetone is twofold, stemming from both the tetrazole ring and the ketone functional group. Future research is poised to uncover novel transformations and applications based on this dual reactivity.

The photochemistry of the tetrazole ring presents a particularly exciting avenue. nih.govresearchgate.net UV irradiation of tetrazoles can lead to the extrusion of nitrogen gas and the formation of highly reactive intermediates like nitrilimines. nih.govresearchgate.net These intermediates can then be trapped in situ by various dipolarophiles to generate a diverse range of heterocyclic compounds, such as pyrazolines. researchgate.networktribe.com Investigating the photochemical behavior of 1-(5-methyl-1H-tetrazol-1-yl)acetone could unlock new "photo-click" type reactions, offering a clean and reagent-free method for synthesizing complex molecules. researchgate.net

The ketone moiety also offers a rich platform for chemical transformations. Standard ketone chemistry, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, could be employed to elaborate the acetone (B3395972) side chain, leading to a wide array of new derivatives with potentially interesting biological or material properties. Moreover, the Schmidt reaction of ketones with hydrazoic acid can, under certain conditions, lead to the formation of a second tetrazole ring, opening up pathways to bis-tetrazole compounds. stackexchange.com The intramolecular interaction between the ketone and the tetrazole ring could also be exploited to synthesize novel fused heterocyclic systems.

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry is an increasingly powerful tool for predicting the properties of molecules and guiding experimental work. For 1-(5-methyl-1H-tetrazol-1-yl)acetone, advanced computational modeling will be instrumental in several key areas.

Density Functional Theory (DFT) calculations can be used to predict a wide range of properties, including optimized geometries, electronic structures, and spectroscopic characteristics. rsc.orgresearchgate.netresearchgate.net Such studies can provide fundamental insights into the stability and reactivity of the molecule. For instance, DFT can be used to calculate the bond dissociation energies, which is crucial for assessing the thermal stability, particularly if the compound is considered for energetic material applications. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are another important computational tool, especially for drug discovery applications. nih.govnih.gov By building models that correlate the structural features of a series of tetrazole derivatives with their biological activity, it is possible to predict the activity of new, unsynthesized compounds. nih.govresearchgate.net This can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising candidates. Similar quantitative structure-property relationship (QSPR) models can be developed to predict physical properties relevant to materials science.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of tetrazoles, particularly on a larger scale, can be hazardous due to the use of azides and the potential for exothermic reactions. Flow chemistry , where reactions are carried out in continuous-flow reactors, offers a safer and more efficient alternative to traditional batch processing. core.ac.ukacs.orgmdpi.commit.edu The small reaction volumes in microreactors minimize the risks associated with hazardous materials and allow for better control over reaction parameters such as temperature and pressure. core.ac.ukresearchgate.net

The integration of flow chemistry with automated synthesis platforms can enable the rapid generation of libraries of 1-(5-methyl-1H-tetrazol-1-yl)acetone derivatives. acs.org This high-throughput approach is particularly valuable for screening for new drug candidates or materials with specific properties. By combining automated synthesis with in-line purification and analysis, it is possible to significantly accelerate the discovery and optimization process.

Design of Next-Generation Materials Based on Tetrazole Scaffolds

The high nitrogen content and coordination capabilities of the tetrazole ring make it an attractive building block for a variety of advanced materials. lifechemicals.com The functional acetone group of 1-(5-methyl-1H-tetrazol-1-yl)acetone provides a handle for incorporating this scaffold into larger material architectures.

One promising area is the development of energetic materials . The tetrazole ring is a well-known "energetic" functional group due to its high heat of formation. researchgate.net By modifying the acetone side chain with other energetic moieties (e.g., nitro groups), it may be possible to design new high-energy-density materials with tailored properties such as thermal stability and sensitivity. rsc.orgnih.gov

Another exciting direction is the use of N-functionalized tetrazoles as ligands for the construction of metal-organic frameworks (MOFs) . rsc.orgrsc.orgacs.orgacs.orgresearchgate.net The nitrogen atoms of the tetrazole ring can coordinate to metal ions to form porous, crystalline structures with applications in gas storage, catalysis, and sensing. rsc.orgacs.org The ketone group on the ligand could be used to further functionalize the pores of the MOF after its synthesis.

Finally, the incorporation of 1-(5-methyl-1H-tetrazol-1-yl)acetone into polymers could lead to new materials with interesting properties. researchgate.netresearchgate.net For example, tetrazole-containing polymers have been investigated for their potential as solid polymer electrolytes and for CO2 capture. lifechemicals.comresearchgate.net The acetone functionality could be used as a reactive site for polymerization or for grafting the tetrazole moiety onto existing polymer backbones.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-methyl-1H-tetrazol-1-yl)acetone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A standard approach involves alkylation of 5-mercapto-1-methyl-1H-tetrazole with ethyl chloroacetate in acetone under reflux with potassium carbonate as a base . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of reactants), reaction time (~10 hours), and temperature (reflux in acetone, ~56°C). Post-reaction purification via solvent evaporation and aqueous extraction enhances purity. Microwave-assisted synthesis may reduce reaction time and improve efficiency .

Q. How can the molecular structure of 1-(5-methyl-1H-tetrazol-1-yl)acetone be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound from a solvent like aqueous ethanol, and use programs like SHELXL for refinement . Complementary techniques include IR spectroscopy (to confirm functional groups, e.g., C=O at ~1700 cm⁻¹) and NMR (¹H/¹³C for methyl and tetrazole protons/carbons) .

Q. What factors influence the solubility of 1-(5-methyl-1H-tetrazol-1-yl)acetone, and how can solubility be quantified for formulation studies?

- Methodological Answer : Solubility is enhanced by polar solvents (e.g., aqueous acetone, DMF) due to the ketone and tetrazole moieties . Quantify solubility via shake-flask method: dissolve excess compound in a solvent at 25°C, filter, and analyze supernatant via HPLC/UV-Vis. Hansen solubility parameters can predict solvent compatibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity of 1-(5-methyl-1H-tetrazol-1-yl)acetone derivatives?

- Methodological Answer : Discrepancies may arise from stereochemical variations or assay conditions. Conduct comparative studies using standardized in vitro assays (e.g., MIC for antibiotics) . Pair with computational docking to assess binding affinity to target proteins (e.g., bacterial penicillin-binding proteins). Validate via structural analogs and crystallographic data .

Q. What challenges arise in polymerizing 1-(5-methyl-1H-tetrazol-1-yl)acetone derivatives, and how can they be mitigated?

- Methodological Answer : Polymerization at elevated temperatures (e.g., 120°C) may yield low-molecular-weight polymers due to incomplete condensation. Use catalysts (e.g., ZnCl₂) to enhance reactivity. Characterize via GPC for molecular weight distribution and elemental analysis to verify nitrogen content (~45–55%) . Adjust monomer ratios and reaction time to minimize residual isopropoxy groups .

Q. How can coordination chemistry principles guide the design of 1-(5-methyl-1H-tetrazol-1-yl)acetone-based ligands for metal complexes?

- Methodological Answer : The tetrazole N-atoms and carbonyl group act as chelating sites. Synthesize ligands by substituting the methyl group with donor groups (e.g., –SH, –NH₂). Characterize complexes via XRD (to confirm geometry) and cyclic voltammetry (for redox properties). Example: Cu(II) complexes may show enhanced antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.